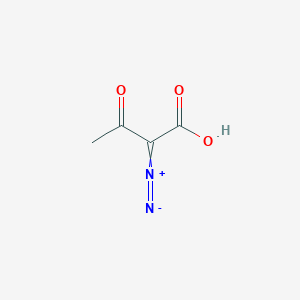
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate is a chemical compound with the molecular formula C₄H₄N₂O₃ It is known for its unique structure, which includes a diazonium group, a hydroxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate typically involves the diazotization of 1-hydroxy-3-oxobut-1-en-1-amine. This process requires the use of nitrous acid (HNO₂) as a diazotizing agent under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives, such as halides or hydroxides.
Scientific Research Applications
2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-hydroxy-3-oxobut-1-en-1-olate involves its reactivity with nucleophiles and electrophiles. The diazonium group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The hydroxy and keto groups also contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-diazo-3-oxobutanoate: Similar in structure but contains a methoxy group instead of a hydroxy group.
2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate: Contains a methoxy group instead of a hydroxy group.
Properties
CAS No. |
134973-72-1 |
|---|---|
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
2-diazo-3-oxobutanoic acid |
InChI |
InChI=1S/C4H4N2O3/c1-2(7)3(6-5)4(8)9/h1H3,(H,8,9) |
InChI Key |
AWXVZQXIMPKRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


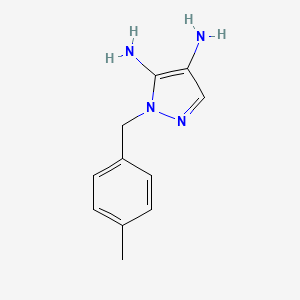




![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)



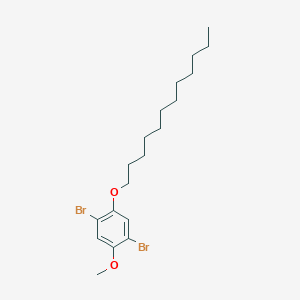
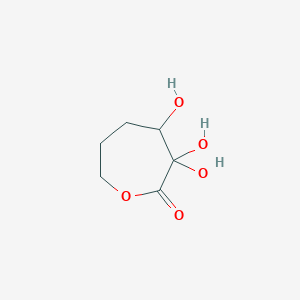
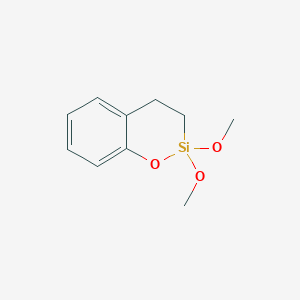
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

